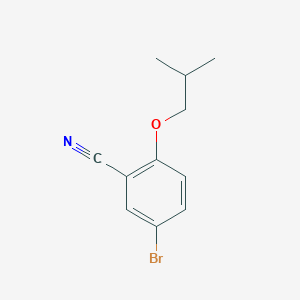

5-Bromo-2-isobutoxybenzonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-(2-methylpropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKIUYAOJQVFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Isobutoxybenzonitrile

Retrosynthetic Analysis and Strategic Disconnections for the Benzonitrile (B105546) Framework

Retrosynthetic analysis of 5-Bromo-2-isobutoxybenzonitrile reveals several logical disconnections, guiding the design of effective synthetic routes. The primary strategic considerations involve the sequence of introducing the three key functional groups: the nitrile, the isobutoxy ether, and the bromine atom.

Two principal retrosynthetic pathways emerge:

Pathway A: Late-stage Bromination: This approach involves the initial synthesis of 2-isobutoxybenzonitrile, followed by the selective bromination at the C-5 position. This strategy hinges on the directing effects of the existing isobutoxy and nitrile groups to achieve the desired regioselectivity.

Pathway B: Late-stage Etherification: Alternatively, the synthesis can commence with a brominated phenol (B47542) derivative, such as 5-bromo-2-hydroxybenzonitrile (B1273605). The isobutoxy group is then introduced in a subsequent step via an etherification reaction.

A third, less common, approach involves the introduction of the nitrile group as the final step, starting from a suitably substituted bromo-isobutoxy-benzene precursor. Each of these strategies presents unique advantages and challenges related to reagent availability, reaction conditions, and potential side reactions.

Direct and Stepwise Synthesis Approaches for 5-Bromo-2-isobutoxybenzonitrile

The practical synthesis of 5-Bromo-2-isobutoxybenzonitrile can be achieved through several direct and stepwise methodologies, reflecting the retrosynthetic strategies outlined above.

Bromination Strategies on Isobutoxybenzonitrile Precursors

This approach focuses on the direct bromination of 2-isobutoxybenzonitrile. The key challenge lies in achieving selective bromination at the 5-position, which is meta to the electron-withdrawing nitrile group and para to the electron-donating and ortho,para-directing isobutoxy group.

Common brominating agents and conditions include:

N-Bromosuccinimide (NBS): NBS is a widely used reagent for selective bromination. youtube.comresearchgate.net In the presence of a strong acid catalyst like concentrated sulfuric acid, NBS can effectively brominate the aromatic ring. researchgate.net The reaction is typically performed at controlled temperatures to minimize the formation of byproducts.

Dibromohydantoin: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in concentrated sulfuric acid is another effective system for the regioselective bromination of activated and deactivated aromatic rings. google.com

Bromine in Acetic Acid: While elemental bromine can be used, it may lead to a mixture of products if the reaction conditions are not carefully controlled.

Table 1: Comparison of Bromination Methods for Isobutoxybenzonitrile Precursors

| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reported Yields (Analogous Systems) | Reference |

| N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | Room Temperature | Good | researchgate.net |

| Dibromohydantoin | Conc. H₂SO₄ | 0 - 25 | 70-80% | |

| Bromine (Br₂) | Acetic Acid | Varies | Moderate | nih.gov |

Isobutoxylation Reactions on Bromobenzonitrile Scaffolds

This strategy involves the synthesis of 5-bromo-2-hydroxybenzonitrile as a key intermediate, followed by etherification to introduce the isobutoxy group.

The synthesis of 5-bromo-2-hydroxybenzonitrile can be accomplished through several methods:

Bromination of 2-hydroxybenzonitrile (B42573): This is a common approach where 2-hydroxybenzonitrile (also known as o-cyanophenol) is brominated. nih.gov Reagents like bromine or dibromohydantoin in sulfuric acid have been reported to give high yields of 85-90%.

Other methods: Other reported syntheses of 5-bromo-2-hydroxybenzonitrile include the addition of a nitrile group to p-bromophenol and the cobalt(II)-catalyzed conversion of 5-bromo-2-hydroxyaldoxime. nih.gov

Once 5-bromo-2-hydroxybenzonitrile is obtained, the isobutoxy group is introduced via a Williamson ether synthesis. This involves reacting the phenol with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base.

Table 2: Conditions for Williamson Ether Synthesis of 5-Bromo-2-isobutoxybenzonitrile

| Isobutylating Agent | Base | Solvent | Temperature |

| Isobutyl bromide | Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) | Elevated |

| Isobutyl iodide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature to Reflux |

Nitrile Group Introduction Methodologies

While less common for this specific target molecule, the introduction of the nitrile group onto a pre-functionalized aromatic ring is a fundamental transformation in organic synthesis. These methods could be applied to a precursor like 4-bromo-1-isobutoxybenzene.

Common methods for introducing a nitrile group include:

Sandmeyer Reaction: This classic reaction involves the diazotization of an aniline (B41778) (e.g., 4-bromo-2-isobutoxyaniline) followed by treatment with a cyanide salt, typically copper(I) cyanide. researchgate.net

Dehydration of Amides or Aldoximes: An amide or an aldoxime can be dehydrated to form a nitrile. For instance, 5-bromo-2-isobutoxybenzaldehyde (B1268791) could be converted to its aldoxime and then dehydrated. lookchem.com

Palladium-Catalyzed Cyanation: Modern methods often employ palladium catalysts to couple an aryl halide or triflate with a cyanide source. nih.gov

Transition Metal-Catalyzed Synthetic Routes

Transition metal-catalyzed reactions, particularly those involving palladium, have become indispensable tools for the synthesis of complex aromatic compounds.

Cross-Coupling Reactions for Aryl-Halide Functionalization

Palladium-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon and carbon-heteroatom bonds. In the context of 5-Bromo-2-isobutoxybenzonitrile synthesis, these reactions can be envisioned for the introduction of the nitrile group.

Palladium-Catalyzed Cyanation: An aryl bromide, such as a precursor to 5-Bromo-2-isobutoxybenzonitrile, can be subjected to a palladium-catalyzed cyanation reaction. nih.gov Common cyanide sources include potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂). nih.govorganic-chemistry.org These methods are often preferred over traditional methods using more toxic cyanide salts like NaCN or KCN. The choice of ligand is crucial for the success of these reactions.

Table 3: Components of a Typical Palladium-Catalyzed Cyanation Reaction

| Component | Example | Role |

| Aryl Halide | 4-Bromo-1-isobutoxy-2-nitrobenzene | Substrate |

| Cyanide Source | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Provides the nitrile group |

| Palladium Catalyst | Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) | Catalyzes the reaction |

| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Stabilizes the palladium catalyst |

| Base | Sodium Carbonate (Na₂CO₃) | Activates the catalyst and neutralizes byproducts |

| Solvent | Dimethylformamide (DMF) or Toluene | Provides the reaction medium |

Cyanation Methods for Benzonitrile Formation

The introduction of a nitrile group onto an aromatic ring is a critical transformation in the synthesis of 5-Bromo-2-isobutoxybenzonitrile. Various cyanation methods have been developed, each with its own set of advantages and limitations.

Traditional methods, such as the Rosenmund-von Braun reaction, have historically been employed for the synthesis of aromatic nitriles. google.com This reaction typically involves the use of a copper(I) cyanide salt at elevated temperatures. google.com However, the high temperatures and the stoichiometric use of copper salts can present challenges in terms of product purification and waste management. google.com

Modern palladium-catalyzed cyanation reactions have emerged as a more versatile and efficient alternative. These methods often utilize a palladium catalyst in conjunction with a cyanide source to convert aryl halides or pseudohalides into the corresponding nitriles. unipr.itorganic-chemistry.org A variety of cyanide sources can be employed, including potassium ferrocyanide (K4[Fe(CN)6]), which is considered a less toxic option. organic-chemistry.org The use of Pd/C as a heterogeneous catalyst offers the advantage of easy separation and potential for recycling. organic-chemistry.org

Furthermore, innovative cyanide-free approaches for the synthesis of aryl nitriles are being explored. unipr.it One such method involves a palladium-catalyzed reaction of an aryl halide with ethyl nitroacetate (B1208598) and an olefin, which proceeds through a sequential transformation to yield the desired nitrile. unipr.it Another novel approach is the organophotoredox-assisted cyanation of bromoarenes. rsc.org This method utilizes a silyl (B83357) radical-mediated bromine abstraction under visible light irradiation, offering a metal-free alternative for the cyanation process. rsc.org

Green Chemistry Principles in the Synthesis of 5-Bromo-2-isobutoxybenzonitrile

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance sustainability. unibo.itresearchgate.netresearchgate.net The synthesis of 5-Bromo-2-isobutoxybenzonitrile provides a relevant case study for the application of these principles.

Atom Economy and Efficiency in Reaction Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.com A high atom economy indicates that a greater proportion of the atoms from the starting materials are incorporated into the final product, thereby minimizing waste generation. primescholars.comjocpr.com

In the context of synthesizing 5-Bromo-2-isobutoxybenzonitrile, the selection of reactions with high atom economy is crucial. For instance, addition reactions, such as the Diels-Alder reaction, theoretically have 100% atom economy as all the atoms of the reactants are incorporated into the product. primescholars.com While not directly applicable to every step, the principle encourages the design of synthetic routes that favor additions and rearrangements over eliminations and substitutions, which inherently generate byproducts.

The calculation of atom economy for a specific synthetic step can guide chemists in choosing more efficient pathways. For example, in a substitution reaction, the molecular weights of all reactants and the desired product are used to determine the percentage of atoms utilized. Improving atom economy can be achieved by carefully selecting starting materials and employing catalytic systems that facilitate more efficient transformations. primescholars.com

Solvent Selection and Alternative Reaction Media Development

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute a significant portion of the waste generated in a chemical process. unibo.it The ideal solvent should be non-toxic, non-volatile, readily available, and easily recyclable. nih.gov

In the synthesis of 5-Bromo-2-isobutoxybenzonitrile, traditional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are often used. While effective, these solvents have environmental and health concerns. Green chemistry encourages the exploration of alternative reaction media. Water, being non-toxic and abundant, is an excellent green solvent for many reactions. nih.gov Other alternatives include ionic liquids and supercritical fluids, which can offer unique solubility properties and facilitate product separation. nih.gov

Solvent selection guides, which rank solvents based on their environmental impact, safety, and health effects, can be valuable tools for chemists. unibo.it The goal is to replace hazardous solvents with greener alternatives whenever possible, without compromising the reaction's efficiency.

Energy Considerations and Reaction Optimization

Minimizing energy consumption is another key principle of green chemistry. researchgate.net Reactions should ideally be conducted at ambient temperature and pressure to reduce energy requirements. jocpr.com

Reaction optimization also involves fine-tuning parameters such as temperature, pressure, and reaction time to achieve the desired product with minimal energy input. For instance, in the Williamson ether synthesis step to introduce the isobutoxy group, optimizing the temperature can lead to shorter reaction times and reduced energy use. Similarly, in catalytic reactions, the development of highly active catalysts can enable reactions to proceed under milder conditions, thereby lowering the energy barrier. mpg.de

By systematically applying these green chemistry principles, the synthesis of 5-Bromo-2-isobutoxybenzonitrile can be made more efficient, economical, and environmentally friendly.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Isobutoxybenzonitrile

Reactivity of the Aryl Bromide Functionality

The carbon-bromine bond on the aromatic ring is a primary site for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. 5-Bromo-2-isobutoxybenzonitrile serves as an excellent substrate for these transformations due to the reactivity of the aryl bromide.

The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound, is a widely used method for creating biaryl structures. wikipedia.org In a typical reaction, 5-Bromo-2-isobutoxybenzonitrile would react with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligands, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity of the palladium catalyst. libretexts.org Studies on similar brominated aromatic compounds have shown that reactions can be carried out under mild, aqueous conditions, which is advantageous for green chemistry. nih.govresearchgate.net

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide, producing an arylalkyne. libretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org The reaction of 5-Bromo-2-isobutoxybenzonitrile with a terminal alkyne would proceed through a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) catalyst. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, affords the final product. pitt.edu Copper-free Sonogashira protocols have also been developed, often employing specific ligands to facilitate the coupling. pitt.edu

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | General Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, Base | 5-Aryl-2-isobutoxybenzonitrile |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-2-isobutoxybenzonitrile |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. byjus.com In 5-Bromo-2-isobutoxybenzonitrile, the nitrile group (-CN) is an electron-withdrawing group, which can facilitate nucleophilic attack.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a Meisenheimer complex. researchgate.net However, recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism. researchgate.netnih.gov The presence of the electron-withdrawing nitrile group ortho and para to the bromine atom can stabilize the negative charge in the transition state through resonance, making the reaction more favorable. byjus.com While the isobutoxy group is generally considered an electron-donating group, its influence on the reactivity in SNAr reactions would be less significant compared to the strongly deactivating nitrile group. Another possible but less common pathway for nucleophilic substitution on aryl halides is the benzyne (B1209423) mechanism, which involves an elimination-addition sequence. masterorganicchemistry.com This mechanism requires a strong base and the presence of a proton ortho to the leaving group. masterorganicchemistry.com

Oxidative Addition Propensities in Catalytic Cycles

The oxidative addition of aryl bromides to Pd(0) complexes can proceed through different mechanisms, including a three-centered concerted pathway or a nucleophilic displacement mechanism. chemrxiv.orgnih.gov The specific pathway can be influenced by the nature of the ligand, the substrate, and the coordination number of the palladium complex. chemrxiv.orgnih.gov For aryl bromides, the oxidative addition step is generally more facile than for aryl chlorides but slower than for aryl iodides. rsc.org The electronic properties of the substituents on the aromatic ring also play a role; electron-withdrawing groups can sometimes accelerate the rate of oxidative addition.

Transformations Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, amidation, and reduction.

Hydrolysis and Amidation Reactions

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. This transformation can be carried out under acidic or basic conditions. For instance, a patent describes the hydrolysis of 5-bromo-2-chlorobenzonitrile (B107219) to 5-bromo-2-chlorobenzoic acid in the presence of a base. wipo.int Similarly, 5-Bromo-2-isobutoxybenzonitrile can be hydrolyzed to 5-bromo-2-isobutoxybenzoic acid. The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Partial hydrolysis of the nitrile can lead to the formation of an amide. This can be achieved by using specific reaction conditions, such as controlled acid or base concentration and temperature.

Reduction to Amines or Imines

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), or other hydride reagents. The resulting aminomethyl group can be a key component in the synthesis of various biologically active molecules.

Partial reduction of the nitrile can lead to the formation of an imine. This can be achieved using specific reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The resulting imine can then be hydrolyzed to an aldehyde, providing a pathway to convert the nitrile group into a formyl group.

Table 2: Transformations of the Nitrile Group

| Reaction | Reagent(s) | Product |

| Full Hydrolysis | H₃O⁺ or OH⁻, heat | 5-Bromo-2-isobutoxybenzoic acid |

| Partial Hydrolysis | Controlled acid/base | 5-Bromo-2-isobutoxybenzamide |

| Reduction | LiAlH₄ or H₂/Catalyst | (5-Bromo-2-isobutoxyphenyl)methanamine |

| Partial Reduction | DIBAL-H, then H₂O | 5-Bromo-2-isobutoxybenzaldehyde (B1268791) |

Cycloaddition Reactions and Heterocycle Formation

While specific studies on the cycloaddition reactions of 5-bromo-2-isobutoxybenzonitrile are not extensively documented, its structural motifs, particularly the benzonitrile (B105546) group, are known to participate in various cycloaddition pathways to form heterocyclic systems. The nitrile group can act as a dipolarophile or be converted into a 1,3-dipole, such as a nitrile oxide, which can then undergo [3+2] cycloaddition reactions.

One of the most pertinent transformations of 5-bromo-2-isobutoxybenzonitrile is its conversion to a thiazole (B1198619) ring, a core component of Febuxostat. This transformation can be conceptually understood in the context of heterocycle formation, although it may not proceed via a classical cycloaddition. The widely recognized Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone, provides a foundational mechanism for thiazole ring formation. researchgate.net In the synthesis of Febuxostat, 5-bromo-2-isobutoxybenzonitrile is first converted to the corresponding thioamide, 3-cyano-4-isobutoxythiobenzamide. This intermediate then undergoes cyclization with an appropriate α-halocarbonyl compound to form the substituted thiazole ring. byjus.com

Furthermore, benzonitrile derivatives can be precursors for other heterocycles. For instance, base-catalyzed cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines can lead to the formation of C,N-diheteroarylcarbamidines. beilstein-journals.org Although not directly demonstrated with 5-bromo-2-isobutoxybenzonitrile, the reactivity of the nitrile group suggests its potential participation in similar transformations. The general mechanism for such a reaction involves the deprotonation of the acetamidine, followed by a formal cycloaddition with the azide (B81097) to form a triazoline intermediate, which then rearranges to the final triazole product. beilstein-journals.org

The following table summarizes representative cycloaddition reactions involving benzonitrile derivatives, which can be considered analogous to the potential reactivity of 5-bromo-2-isobutoxybenzonitrile.

| Dipole/Dienophile | Reagent | Product Type | Reference |

| Benzonitrile Oxide | N-Vinylpyrrole | Isoxazoline | chemistrysteps.com |

| Heterocyclic Azide | 2-Cyanoacetamidine | 1,2,3-Triazole | beilstein-journals.orgnih.gov |

| Metallo-enolcarbene | Nitrone | Dihydrooxazine | nih.gov |

This table presents examples of cycloaddition reactions with benzonitrile derivatives as a model for the potential reactivity of 5-bromo-2-isobutoxybenzonitrile.

Reactivity of the Isobutoxy Moiety

As an alkoxy group, the isobutoxy moiety is an activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. However, in 5-bromo-2-isobutoxybenzonitrile, the positions ortho and para to the isobutoxy group are already substituted (with a nitrile and a bromo group, respectively). The electron-donating nature of the isobutoxy group can also influence the reactivity of the other functional groups. For example, it can modulate the electrophilicity of the nitrile carbon and the susceptibility of the bromo group to nucleophilic displacement.

While reactions directly involving the cleavage or transformation of the isobutoxy group in this specific molecule are not commonly reported, alkoxy groups on aromatic rings can, under harsh conditions, undergo ether cleavage with strong acids like HBr or HI. However, such conditions are generally avoided in the synthetic routes utilizing 5-bromo-2-isobutoxybenzonitrile to preserve the integrity of the molecule.

Reaction Mechanism Elucidation for Key Transformations

Understanding the mechanisms of the key reactions that 5-bromo-2-isobutoxybenzonitrile undergoes is crucial for optimizing synthetic routes and controlling product outcomes. Due to a lack of specific mechanistic studies on this exact compound, the following sections draw upon established mechanisms for analogous reactions.

Kinetic and thermodynamic data for reactions involving 5-bromo-2-isobutoxybenzonitrile are scarce in the published literature. However, we can infer its likely kinetic behavior from studies on similar substituted benzonitriles and related reactions, such as the Suzuki coupling.

A comparative kinetic study on the Suzuki reaction of various bromobenzenes showed that electron-withdrawing groups enhance the reaction rate. researchgate.net The following table, adapted from this study, illustrates this trend.

| Aryl Bromide | Relative Reaction Rate |

| 4-Bromonitrobenzene | High |

| 4-Bromobenzonitrile | Moderate-High |

| Bromobenzene | Moderate |

| 4-Bromoanisole | Low |

This table shows the general trend of reactivity in Suzuki coupling based on the electronic nature of the substituent. 5-Bromo-2-isobutoxybenzonitrile would be expected to have a reactivity influenced by both the electron-withdrawing nitrile and the electron-donating isobutoxy group.

The identification of reaction intermediates and transition states provides deep insight into the reaction pathway. For the key transformations of 5-bromo-2-isobutoxybenzonitrile, we can propose plausible intermediates and transition states based on well-established reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr): In reactions where the bromo group is displaced by a nucleophile, the mechanism is likely to be a nucleophilic aromatic substitution (SNAr). This mechanism is favored due to the presence of the electron-withdrawing nitrile group, which can stabilize the intermediate. The reaction proceeds through a two-step addition-elimination mechanism.

Formation of a Meisenheimer Complex (Intermediate): The nucleophile attacks the carbon atom bearing the bromine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the ortho and para positions, and is particularly stabilized by the nitrile group at the para position. masterorganicchemistry.comlibretexts.org The transition state leading to this intermediate is the highest energy point in this step.

Loss of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion. This step is typically fast.

Suzuki Coupling: As mentioned, this is a crucial C-C bond-forming reaction. The catalytic cycle involves several key intermediates:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the 5-bromo-2-isobutoxybenzonitrile derivative to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the bromide and forming a new diorganopalladium(II) intermediate.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst. The transition state for this step involves the concerted breaking of the Pd-C bonds and the formation of the new C-C bond.

Advanced Spectroscopic Characterization and Analytical Methodologies for 5 Bromo 2 Isobutoxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 5-Bromo-2-isobutoxybenzonitrile, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive understanding of its chemical structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy offers detailed information about the different types of protons and their immediate electronic environment within the 5-Bromo-2-isobutoxybenzonitrile molecule. The spectrum would be expected to show distinct signals for the aromatic protons and the protons of the isobutoxy group.

The aromatic region would typically display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are influenced by the bromine, isobutoxy, and nitrile substituents. The proton at the C-6 position, being ortho to the electron-withdrawing nitrile group, would likely appear at the most downfield position among the aromatic protons. The protons at the C-3 and C-4 positions would also exhibit characteristic shifts and couplings.

The isobutoxy group would give rise to a set of signals corresponding to the methine proton and the two methyl groups. The methine proton, adjacent to the oxygen atom, would appear as a multiplet. The two chemically non-equivalent methyl groups would each produce a doublet.

A hypothetical ¹H NMR data table is presented below to illustrate the expected signals.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H (C6-H) | 7.6 - 7.8 | d | ~2.5 |

| Aromatic-H (C4-H) | 7.4 - 7.6 | dd | ~8.8, 2.5 |

| Aromatic-H (C3-H) | 6.9 - 7.1 | d | ~8.8 |

| Isobutoxy-CH | 3.8 - 4.0 | m | - |

| Isobutoxy-CH₂ | 2.0 - 2.2 | d | ~6.7 |

| Isobutoxy-CH₃ | 0.9 - 1.1 | d | ~6.7 |

This table is a representation of expected values and may not reflect actual experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in 5-Bromo-2-isobutoxybenzonitrile would produce a distinct signal.

The spectrum would show signals for the six carbons of the benzene ring, with their chemical shifts influenced by the attached functional groups. The carbon bearing the nitrile group (C-1) and the carbon attached to the bromine atom (C-5) would have characteristic chemical shifts. The carbon attached to the isobutoxy group (C-2) would also be clearly identifiable. The nitrile carbon itself would appear in a distinct region of the spectrum. The four carbons of the isobutoxy group would also give rise to separate signals.

A hypothetical ¹³C NMR data table is provided below for illustrative purposes.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=N | 115 - 120 |

| Aromatic C-Br | 115 - 120 |

| Aromatic C-O | 158 - 162 |

| Aromatic C-H | 115 - 140 |

| Aromatic C-CN | 105 - 110 |

| Isobutoxy-CH₂ | 70 - 75 |

| Isobutoxy-CH | 27 - 32 |

| Isobutoxy-CH₃ | 18 - 22 |

This table is a representation of expected values and may not reflect actual experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For 5-Bromo-2-isobutoxybenzonitrile, COSY would show correlations between the coupled aromatic protons, as well as between the protons of the isobutoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the known assignments from the ¹H NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 5-Bromo-2-isobutoxybenzonitrile would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

C≡N Stretch: A sharp, medium-intensity band in the region of 2220-2240 cm⁻¹, characteristic of the nitrile group.

C-O Stretch: Strong bands corresponding to the aryl-alkyl ether linkage, typically found in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ for the isobutoxy group.

C-Br Stretch: A band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Aromatic C=C Bending: Several bands in the 1400-1600 cm⁻¹ region.

A hypothetical FT-IR data table is presented below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2230 | C≡N Stretch | Nitrile |

| ~1250 | Asymmetric C-O-C Stretch | Aryl-alkyl ether |

| ~1040 | Symmetric C-O-C Stretch | Aryl-alkyl ether |

| >3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Aliphatic (isobutoxy) |

| ~550 | C-Br Stretch | Bromo-aromatic |

| 1400-1600 | C=C Bending | Aromatic Ring |

This table is a representation of expected values and may not reflect actual experimental data.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For 5-Bromo-2-isobutoxybenzonitrile, the nitrile (C≡N) and the aromatic ring vibrations would be expected to give strong Raman signals. The symmetric vibrations of the molecule would also be more prominent in the Raman spectrum. The applicability and specific data from Raman spectroscopy would further confirm the structural features identified by other techniques.

Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for the molecular weight determination and structural elucidation of 5-Bromo-2-isobutoxybenzonitrile. It provides information on the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its identity.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of 5-Bromo-2-isobutoxybenzonitrile with high precision. This technique can distinguish between compounds with the same nominal mass but different elemental compositions. The molecular formula of 5-Bromo-2-isobutoxybenzonitrile is C₁₁H₁₂BrNO. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in the HRMS spectrum.

For the protonated molecule [M+H]⁺, the exact mass can be calculated and compared against the measured value. The deviation, measured in parts per million (ppm), provides a high degree of confidence in the assigned elemental composition.

Table 1: Theoretical HRMS Data for 5-Bromo-2-isobutoxybenzonitrile Isotopologues This table is generated based on theoretical calculations for illustrative purposes.

| Ion Formula | Isotope | Theoretical m/z |

|---|---|---|

| [C₁₁H₁₃⁷⁹BrNO]⁺ | ⁷⁹Br | 254.0226 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for confirming the identity of 5-Bromo-2-isobutoxybenzonitrile in a sample mixture and assessing its purity. A reverse-phase C18 column is often used for the separation of such moderately polar compounds. mdpi.com

In a typical LC-MS analysis, the compound would first be separated from impurities on the HPLC column, and the eluent would be introduced into the mass spectrometer. The mass spectrometer, often a quadrupole or ion trap, would detect the molecular ion of 5-Bromo-2-isobutoxybenzonitrile, confirming its presence at a specific retention time. While specific studies on this exact molecule are not widely published, analogous methods for similar bromo-substituted aromatic compounds have been successfully developed. For instance, a rapid and sensitive LC-MS/MS method was established for the analysis of a related compound, sodium (±)-5-Bromo-2-(α-hydroxypentyl) benzoate, utilizing a C18 column with a gradient elution. mdpi.comnih.govresearchgate.net Such methods demonstrate excellent selectivity and sensitivity for bromo-containing analytes. mdpi.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering unambiguous proof of the molecular structure.

For 5-Bromo-2-isobutoxybenzonitrile, a single-crystal X-ray diffraction study would reveal key structural features. These include the planarity of the benzene ring, the conformation of the isobutoxy group, and the geometry of the nitrile substituent. Intermolecular interactions, such as weak C–H⋯O hydrogen bonds involving the isobutoxy group, could also be identified, which help to stabilize the crystal lattice.

While a specific crystal structure for 5-Bromo-2-isobutoxybenzonitrile is not publicly available, analysis of a closely related compound, 5-Bromo-2-hydroxybenzonitrile (B1273605), provides insight into the expected crystal packing and interactions. nih.gov In the structure of 5-Bromo-2-hydroxybenzonitrile, the molecules are linked by hydrogen bonds between the hydroxyl group and the nitrile nitrogen atom. nih.gov For 5-Bromo-2-isobutoxybenzonitrile, one would expect to observe different packing arrangements due to the steric bulk of the isobutoxy group and the absence of strong hydrogen bond donors.

Table 2: Illustrative Crystallographic Data for a Related Bromo-benzonitrile Compound (5-Bromo-2-hydroxybenzonitrile) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8422 (3) |

| b (Å) | 8.5166 (7) |

| c (Å) | 21.6507 (18) |

| α (°) | 97.074 (1) |

| β (°) | 91.991 (1) |

| γ (°) | 97.068 (1) |

| Volume (ų) | 696.83 (10) |

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are fundamental for both the analysis of purity and the purification of 5-Bromo-2-isobutoxybenzonitrile.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like 5-Bromo-2-isobutoxybenzonitrile. A common setup involves a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with detection by UV absorbance. The benzonitrile (B105546) chromophore allows for sensitive detection, typically around 254 nm.

The purity is determined by integrating the area of the peak corresponding to 5-Bromo-2-isobutoxybenzonitrile and comparing it to the total area of all peaks in the chromatogram. This method can detect and quantify non-volatile impurities that may be present from the synthesis, such as starting materials or side-products.

Table 3: Typical HPLC Method Parameters for Analysis of Aromatic Nitriles

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. In the context of 5-Bromo-2-isobutoxybenzonitrile synthesis, GC is particularly useful for identifying and quantifying volatile by-products or residual solvents. For instance, reactants like isobutyl bromide or solvents used during the synthesis could be detected.

The analysis is typically performed using a capillary column with a non-polar or mid-polar stationary phase. researchgate.net A temperature program is often employed to ensure the efficient separation of compounds with different boiling points. researchgate.net Coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of these volatile impurities by comparing their mass spectra to library data. researchgate.net

Table 4: General GC Method Parameters for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | e.g., 6% cyanopropyl; 94% polydimethylsiloxane, 60 m researchgate.net |

| Carrier Gas | Helium or Hydrogen researchgate.net |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Advanced Separation Techniques (e.g., UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) stands as a premier technique for the analysis of 5-Bromo-2-isobutoxybenzonitrile. Its advantages over conventional High-Performance Liquid Chromatography (HPLC) include significantly reduced analysis times, lower solvent consumption, and enhanced resolution, which is crucial for separating the target analyte from process-related impurities and potential degradation products.

The separation is typically achieved on a reversed-phase column, where the nonpolar stationary phase interacts with the analyte. A C18 column is a common choice for benzonitrile derivatives. helixchrom.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, which may be buffered to control the pH and improve peak shape. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD), typically set at a wavelength where the benzonitrile chromophore exhibits maximum absorbance.

Table 1: Illustrative UHPLC Method Parameters for 5-Bromo-2-isobutoxybenzonitrile Analysis

| Parameter | Condition |

| Instrument | Ultra-High-Performance Liquid Chromatography System |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B over 5 minutes |

| Column Temp. | 40 °C |

| Injection Vol. | 1.0 µL |

| Detector | DAD, 254 nm |

This table represents a typical starting point for method development; actual conditions must be optimized for specific sample matrices and instrumentation.

Validation of Analytical Procedures for 5-Bromo-2-isobutoxybenzonitrile

To ensure that an analytical method for 5-Bromo-2-isobutoxybenzonitrile is suitable for its intended purpose, it must undergo a thorough validation process. This process demonstrates that the method is reliable, reproducible, and accurate for the quantification of the analyte. The validation is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH).

Method Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. researchgate.netchromatographytoday.com Selectivity refers to the method's ability to differentiate and quantify the analyte from these other substances. echemi.comresearchgate.net

To demonstrate specificity, the following studies are conducted:

Forced Degradation: The analyte is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally produce degradation products. The analytical method is then used to show that the peak for 5-Bromo-2-isobutoxybenzonitrile is well-resolved from any degradant peaks.

Impurity Spiking: Known impurities are spiked into a sample of the analyte to demonstrate that the method can separate them from the main compound.

Peak Purity Analysis: A Diode Array Detector (DAD) can be used to assess peak purity. By comparing UV spectra across the entire peak, it can be determined if the peak corresponds to a single component.

Accuracy and Precision Determinations

Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is typically determined using recovery studies. A known amount of pure 5-Bromo-2-isobutoxybenzonitrile is added (spiked) to a blank matrix at several concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The samples are then analyzed, and the percentage of the analyte recovered is calculated. dtic.mil

Table 2: Example of Accuracy Data for 5-Bromo-2-isobutoxybenzonitrile

| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 80.1 | 79.5 | 99.3% |

| 100% | 100.2 | 100.8 | 100.6% |

| 120% | 119.9 | 121.0 | 100.9% |

Precision is a measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the Relative Standard Deviation (RSD).

Repeatability (Intra-assay Precision): Assesses precision over a short interval of time with the same analyst and equipment. This is typically done by analyzing a minimum of six replicates at 100% of the test concentration.

Intermediate Precision: Assesses the variation within the same laboratory, but on different days, with different analysts, or on different equipment.

Table 3: Example of Precision Data for 5-Bromo-2-isobutoxybenzonitrile

| Precision Type | Parameter | Result (%RSD) |

| Repeatability | (n=6) | ≤ 1.0% |

| Intermediate Precision | Day 1 vs. Day 2 | ≤ 2.0% |

| Intermediate Precision | Analyst 1 vs. Analyst 2 | ≤ 2.0% |

Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

These limits are often determined based on the signal-to-noise (S/N) ratio. A S/N ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Table 4: Typical LOD and LOQ Values for 5-Bromo-2-isobutoxybenzonitrile

| Parameter | Method | Typical Value |

| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise (10:1) | 0.15 µg/mL |

Computational and Theoretical Investigations of 5 Bromo 2 Isobutoxybenzonitrile

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is particularly well-suited for studying medium-sized organic molecules like 5-Bromo-2-isobutoxybenzonitrile. DFT calculations can predict a wide array of molecular properties by solving the Schrödinger equation in an approximate manner, where the electron density is the central variable. For this compound, DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to perform a comprehensive analysis.

Geometric Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometric optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 5-Bromo-2-isobutoxybenzonitrile, this involves optimizing bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for the Most Stable Conformer of 5-Bromo-2-isobutoxybenzonitrile (Calculated)

| Parameter | Bond/Angle | Value (Illustrative) |

| Bond Length | C-Br | 1.90 Å |

| C≡N | 1.16 Å | |

| C-O (isobutoxy) | 1.37 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-C-C≡N | 178.5° | |

| Dihedral Angle | C-C-O-C (isobutoxy) | 85.0° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values would require specific computation for this molecule.

Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution)

Once the optimized geometry is obtained, the electronic structure of 5-Bromo-2-isobutoxybenzonitrile can be analyzed in detail. This provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Molecular Orbitals: The molecular orbitals (MOs) describe the regions in space where electrons are likely to be found. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that govern the molecule's reactivity. numberanalytics.com For 5-Bromo-2-isobutoxybenzonitrile, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the isobutoxy group, while the LUMO is likely to be centered on the electron-withdrawing nitrile group and the aromatic ring.

Charge Distribution: The distribution of electron density can be quantified through various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This reveals the partial atomic charges on each atom in the molecule. In 5-Bromo-2-isobutoxybenzonitrile, the electronegative nitrogen, oxygen, and bromine atoms are expected to carry partial negative charges, while the carbon atoms bonded to them will have partial positive charges. This charge distribution influences the molecule's dipole moment and its interactions with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A powerful application of DFT is the prediction of spectroscopic data, which can be compared with experimental spectra to confirm the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of 5-Bromo-2-isobutoxybenzonitrile. nih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The calculated shielding values are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). These predicted spectra can aid in the assignment of experimental NMR signals.

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. dtic.mil Each calculated frequency corresponds to a specific normal mode of vibration, such as the characteristic C≡N stretch of the nitrile group or the C-Br stretch. Comparing the calculated vibrational spectrum with the experimental one can provide strong evidence for the proposed molecular structure. It is common practice to scale the calculated frequencies to account for systematic errors in the theoretical methods. acs.org

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of 5-Bromo-2-isobutoxybenzonitrile (Calculated)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) |

| Nitrile (C≡N) | Stretching | 2235 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Alkyl C-H | Stretching | 2980 - 2870 |

| C-O-C (ether) | Asymmetric Stretching | 1250 |

| C-Br | Stretching | 680 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values would require specific computation for this molecule.

Reactivity and Selectivity Prediction

Computational chemistry provides powerful tools to predict how a molecule will behave in a chemical reaction, including its reactivity and the selectivity of its transformations.

Frontier Molecular Orbital (FMO) Theory and Electrophilicity Indices

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.com The interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions.

For 5-Bromo-2-isobutoxybenzonitrile, the energy and distribution of the HOMO and LUMO can predict its behavior as either a nucleophile or an electrophile. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. A small HOMO-LUMO gap generally indicates higher reactivity. organicchemistrydata.org

Electrophilicity indices, derived from DFT calculations, provide a quantitative measure of a molecule's ability to accept electrons. nih.gov These indices can be used to compare the reactivity of 5-Bromo-2-isobutoxybenzonitrile with other related compounds and to predict its susceptibility to nucleophilic attack.

Reaction Pathway Modeling and Energy Barrier Calculations

Computational methods can be used to model the entire course of a chemical reaction, from reactants to products, via the transition state. This is particularly useful for understanding the mechanism and predicting the feasibility of a reaction.

For 5-Bromo-2-isobutoxybenzonitrile, one could model reactions such as nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the nitrile group. By locating the transition state structure for a proposed reaction pathway and calculating its energy relative to the reactants, the activation energy barrier can be determined. A lower activation energy implies a faster reaction rate. These calculations can also help to elucidate the stereoselectivity and regioselectivity of reactions by comparing the energy barriers of different possible pathways. For instance, modeling the nucleophilic attack at different positions on the aromatic ring can explain why substitution occurs at a specific site. researchgate.net

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in the solid state, dictated by intermolecular forces, is crucial for understanding the physical properties and stability of a compound. For 5-Bromo-2-isobutoxybenzonitrile, single-crystal X-ray diffraction studies have provided valuable insights into its three-dimensional architecture and crystal packing.

Structural analysis reveals that the benzonitrile (B105546) core, comprising the aromatic ring and the nitrile group, possesses a nearly planar geometry. This planarity facilitates electronic conjugation across this part of the molecule. In contrast, the bulky isobutoxy group introduces significant steric effects. It is oriented at a notable torsional angle relative to the plane of the benzene (B151609) ring. This spatial arrangement affects how molecules pack together and influences the accessibility of different sites for chemical reactions.

| Parameter | Description | Significance |

|---|---|---|

| Dominant Interaction | Weak C–H⋯O hydrogen bonds | Stabilizes the crystal lattice |

| Molecular Geometry | Aromatic ring and nitrile group are near-planar | Enhances electronic conjugation |

| Steric Influence | The isobutoxy group creates significant torsional angles with the benzene ring | Affects molecular packing and steric accessibility |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.gov By calculating the electrostatic potential at the electron density surface, an MEP map reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how a molecule will interact with other reagents and for identifying its most probable reactive sites. nih.govwalisongo.ac.id

MEP maps are typically color-coded to represent different potential values. A standardized color scale is used where:

Red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green denotes areas of neutral or zero potential. nih.gov

Intermediate potentials are represented by shades of orange and yellow (for negative to neutral) and light blue (for positive to neutral). nih.gov

For 5-Bromo-2-isobutoxybenzonitrile, an MEP analysis would highlight distinct reactive zones based on its functional groups:

Electron-Rich Regions (Negative Potential): The most significant region of negative electrostatic potential (red) would be concentrated around the nitrogen atom of the nitrile group (–C≡N) due to its lone pair of electrons. The oxygen atom of the isobutoxy group (–O–) would also exhibit a negative potential, making both sites potential targets for electrophiles and centers for hydrogen bond acceptance.

Electron-Poor Regions (Positive Potential): Conversely, areas of positive potential (blue) would be expected around the hydrogen atoms of the isobutoxy group and associated with the carbon atom of the nitrile group. The nitrile carbon is inherently electrophilic due to the strong electron-withdrawing nature of the adjacent nitrogen atom. Furthermore, the carbon atom attached to the bromine would also exhibit a degree of positive potential, making it a potential site for nucleophilic substitution reactions. walisongo.ac.id The aromatic ring itself presents a more complex surface, with the bromine and isobutoxy substituents modulating the electron density of the ring system.

By providing a visual guide to the electronic landscape of the molecule, MEP mapping allows for a rational prediction of its chemical reactivity and intermolecular interaction patterns.

| Molecular Region | Predicted Electrostatic Potential | Type of Reactive Site | Potential Interaction |

|---|---|---|---|

| Nitrile Nitrogen Atom | Highly Negative (Red) | Nucleophilic | Attack by electrophiles, hydrogen bonding |

| Isobutoxy Oxygen Atom | Negative (Yellow/Orange) | Nucleophilic | Attack by electrophiles, hydrogen bonding |

| Nitrile Carbon Atom | Positive (Blue) | Electrophilic | Attack by nucleophiles |

| Carbon bonded to Bromine | Slightly Positive (Light Blue) | Electrophilic | Nucleophilic aromatic substitution |

| Isobutoxy Hydrogen Atoms | Positive (Blue) | Electrophilic | Interaction with nucleophiles, hydrogen bonding |

Synthetic Applications and Derivatization of 5 Bromo 2 Isobutoxybenzonitrile

5-Bromo-2-isobutoxybenzonitrile as a Versatile Intermediate in Organic Synthesis

5-Bromo-2-isobutoxybenzonitrile is a key intermediate in the synthesis of various high-value organic compounds, most notably in the pharmaceutical industry. The compound's architecture, featuring an electron-withdrawing nitrile group and a reactive bromine atom on an electron-rich ether-substituted ring, provides a unique combination of chemical handles for synthetic transformations. The bromine atom at the 5-position is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the nitrile group can be transformed into other functional groups such as amines, carboxylic acids, or amides, or it can participate directly in the formation of heterocyclic rings.

This dual reactivity makes it a crucial precursor for multi-step syntheses. For instance, it is a documented intermediate in the industrial preparation of Febuxostat, a potent xanthine (B1682287) oxidase inhibitor used for treating hyperuricemia and gout. In this context, the nitrile group is essential for forming a thiazole (B1198619) ring, and the isobutoxy group is a key structural feature of the final drug molecule. The compound's utility as an intermediate is enhanced by synthetic routes that are often cost-effective and scalable. Its role as a foundational molecule allows chemists to build molecular complexity in a controlled and stepwise manner, making it a staple in the synthesis of targeted bioactive compounds. researchgate.net

Synthesis of Functionalized Benzonitrile (B105546) Analogues and Derivatives

The chemical reactivity of 5-bromo-2-isobutoxybenzonitrile allows for the straightforward synthesis of a diverse range of functionalized benzonitrile analogues. The two primary sites for derivatization are the bromine atom and the nitrile moiety.

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This enables the introduction of various substituents at the 5-position of the benzonitrile core. Common transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, leading to aryl- or alkyl-substituted benzonitriles. For example, coupling with (3-cyano-4-isobutoxyphenyl)boronic acid is a known transformation. lookchem.com

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl linkages.

Stille Coupling: Reaction with organostannanes to create new C-C bonds.

The nitrile group (-CN) is also a versatile functional handle that can be converted into several other groups through well-established chemical methods:

Thioamidation: The nitrile can be converted to a thioamide (-CSNH₂) using reagents like sodium hydrosulfide. This specific transformation is a key step in the synthesis of certain heterocyclic systems, including the thiazole core of Febuxostat. researchgate.net

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (-COOH).

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine (-CH₂NH₂).

Blaise Reaction: Reaction with organozinc reagents derived from α-bromo esters can yield β-enamino esters or, after hydrolysis, β-keto esters. organic-chemistry.org

These transformations allow chemists to systematically modify the parent structure, creating a library of derivatives with tailored electronic and steric properties for various applications.

Table 1: Selected Reactions for Derivatization

| Starting Material | Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|---|

| 5-Bromo-2-isobutoxybenzonitrile | Suzuki Coupling | R-B(OH)₂ / Pd catalyst | Aryl/Alkyl at C-5 |

| 5-Bromo-2-isobutoxybenzonitrile | Thioamidation | NaHS, MgCl₂ | Thioamide at C-1 |

| 5-Bromo-2-isobutoxybenzonitrile | Reduction | H₂ / Catalyst | Aminomethyl at C-1 |

| 5-Bromo-2-isobutoxybenzonitrile | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid at C-1 |

Incorporation into Complex Molecular Architectures

The functional handles of 5-bromo-2-isobutoxybenzonitrile make it an ideal precursor for building larger, more complex molecules, including heterocyclic systems and advanced organic materials.

The nitrile group is a powerful synthon for the construction of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. nih.gov A prime example is the Hantzsch thiazole synthesis, where a thioamide (derived from the nitrile) reacts with an α-haloketone to form a thiazole ring. This exact strategy is employed in pathways leading to Febuxostat, where the thioamide derived from 5-bromo-2-isobutoxybenzonitrile is cyclized to form the core 2-phenylthiazole (B155284) structure. researchgate.net

Similarly, the nitrile can be used to synthesize other heterocycles:

Oxadiazoles and Thiadiazoles: The nitrile can be converted to an amidoxime (B1450833) or thioamide, which are key intermediates for forming 1,2,4-oxadiazoles, 1,2,4-thiadiazoles, or other related five-membered rings. sciepub.com

Pyrazoles and Pyrimidines: Through multi-step sequences, the nitrile can be incorporated into precursors that undergo cyclization to form various other heterocyclic systems. researchgate.net

The ability to first perform a cross-coupling reaction at the bromine site and then use the nitrile for heterocycle formation allows for the generation of highly substituted and complex fused-ring systems. researchgate.netcore.ac.uk

The rigid aromatic core and reactive functional groups of 5-bromo-2-isobutoxybenzonitrile and its derivatives make them attractive as precursors for advanced organic materials. The presence of the polar nitrile group and the polarizable bromine atom can influence the electronic properties, thermal stability, and intermolecular interactions of resulting materials.

Derivatives of this compound can be designed as:

Monomers for Polymers: By introducing polymerizable groups (e.g., vinyl or acetylene) via cross-coupling at the bromine site, the molecule can be converted into a monomer. The resulting polymers may exhibit enhanced thermal stability or specific electrical properties.

Liquid Crystal Scaffolds: The elongated, rigid shape of benzonitrile derivatives is a common feature in liquid crystalline molecules. By attaching long alkyl or alkoxy chains via substitution of the bromine atom, it is possible to synthesize compounds with liquid crystalline phases. The nitrile group provides a strong dipole moment that is often crucial for achieving desired mesophase behavior.

Strategic Utility in Diversification-Oriented Synthesis

Diversification-oriented synthesis (DOS) is a strategy that aims to produce libraries of structurally diverse small molecules from a common starting material, facilitating the exploration of new chemical space for drug discovery and chemical biology. nih.govnih.gov 5-Bromo-2-isobutoxybenzonitrile is an excellent scaffold for DOS due to its orthogonal reactive sites.

The general strategy involves a branching synthesis pathway:

Core Scaffold: Start with 5-bromo-2-isobutoxybenzonitrile.

Branch Point 1 (C-Br bond): A library of compounds can be generated by subjecting the scaffold to a variety of cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.), each introducing a different substituent at the 5-position.

Branch Point 2 (Nitrile Group): Each of the products from the first branch point can then be further diversified by transforming the nitrile group into different functionalities (amine, acid, thioamide) or by using it to construct a variety of heterocyclic rings.

This approach allows for the rapid generation of a large number of distinct molecular architectures from a single, readily available intermediate. This validates the combination of DOS and subsequent screening as a powerful strategy for discovering new biologically active molecules. nih.gov The ability to systematically and independently modify two different positions on the scaffold makes 5-bromo-2-isobutoxybenzonitrile a powerful tool in the search for novel chemical entities.

Q & A

Basic: What are the established synthetic routes for 5-Bromo-2-isobutoxybenzonitrile, and how is its structural integrity validated?

Methodological Answer:

The synthesis of 5-Bromo-2-isobutoxybenzonitrile can be inferred from analogous procedures for substituted benzonitriles. A plausible route involves nucleophilic substitution of a brominated precursor (e.g., 5-bromo-2-hydroxybenzonitrile) with isobutyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) . Alternative methods may include Ullmann-type coupling for introducing the isobutoxy group. Structural validation employs:

- NMR Spectroscopy : Distinct signals for nitrile (~110 ppm in ), isobutoxy (δ ~1.0 ppm for CH₃ in ), and aromatic protons.

- X-ray Crystallography : To confirm molecular geometry and intermolecular interactions, as demonstrated for related bromo-hydroxybenzonitriles .

- HPLC/Purity Analysis : ≥95% purity thresholds are typical for research-grade compounds, as seen in commercial analogs .

Advanced: How does the isobutoxy group influence the reactivity of 5-Bromo-2-isobutoxybenzonitrile in cross-coupling reactions?

Methodological Answer:

The isobutoxy group introduces steric hindrance and electron-donating effects, which may alter regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Steric Effects : The bulky isobutoxy group at the ortho position could suppress coupling at the adjacent bromine site, favoring reactions at distal positions. Computational modeling (DFT) can predict activation barriers for such scenarios.

- Electronic Effects : The electron-rich aryl ring may slow oxidative addition of palladium catalysts. Optimizing ligand systems (e.g., XPhos) and reaction temperatures is critical .

Basic: What spectroscopic techniques are most effective for characterizing 5-Bromo-2-isobutoxybenzonitrile?

Methodological Answer:

Key techniques include:

- IR Spectroscopy : A sharp absorption band ~2230 cm⁻¹ for the nitrile group, as observed in structurally similar benzonitriles .

- and NMR : Isobutoxy methyl groups resonate at δ ~1.0–1.2 ppm (), while the nitrile carbon appears at ~110–115 ppm (). Aromatic protons show splitting patterns consistent with substitution patterns .

- Mass Spectrometry : ESI-MS or EI-MS confirms the molecular ion peak (expected m/z: ~268 [M+H]⁺ for C₁₁H₁₂BrNO).

Advanced: How can competing side reactions (e.g., elimination) be minimized during the synthesis of 5-Bromo-2-isobutoxybenzonitrile?

Methodological Answer:

Side reactions like elimination of HBr or isobutoxy group migration can be mitigated by:

- Controlled Reaction Conditions : Use of mild bases (e.g., Cs₂CO₃ instead of NaOH) and polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Protection/Deprotection Strategies : Temporarily protecting the nitrile group during alkylation steps.

- Kinetic Monitoring : Real-time HPLC or TLC analysis to terminate reactions before byproduct formation .

Basic: What is the role of 5-Bromo-2-isobutoxybenzonitrile in medicinal chemistry research?

Methodological Answer:

This compound serves as a versatile intermediate for:

- Drug Discovery : The bromine atom enables late-stage functionalization (e.g., cross-coupling) to generate libraries of bioactive molecules, such as kinase inhibitors or antiviral agents .

- Pharmacophore Optimization : The isobutoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration in CNS-targeted therapies .

Advanced: What computational tools are used to predict the reactivity of 5-Bromo-2-isobutoxybenzonitrile in multi-step syntheses?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates charge distribution, frontier molecular orbitals (HOMO/LUMO), and transition states to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Models solvent effects and steric interactions during coupling reactions.

- Retrosynthetic Software : Tools like Synthia™ propose feasible synthetic pathways by analogy to published routes for halogenated benzonitriles .

Basic: How are crystallization conditions optimized for 5-Bromo-2-isobutoxybenzonitrile to obtain high-quality single crystals?

Methodological Answer:

- Solvent Screening : Slow evaporation from chloroform or dichloromethane, as used for related bromo-hydroxybenzonitriles .

- Temperature Gradients : Gradual cooling from 40°C to 25°C to promote controlled nucleation.

- Additive Engineering : Trace amounts of co-solvents (e.g., hexane) reduce lattice defects .

Advanced: How do hydrogen-bonding interactions in 5-Bromo-2-isobutoxybenzonitrile influence its solid-state packing and solubility?

Methodological Answer:

- Intermolecular H-Bonding : The nitrile group may act as a weak acceptor, forming C–H⋯N interactions with adjacent aryl hydrogens, as seen in 5-bromo-2-hydroxybenzonitrile (O–H⋯N distance: ~2.81 Å) .

- Solubility Implications : Reduced solubility in polar solvents due to dense packing, necessitating DMSO or DMF for dissolution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.